The Pharmacological Architecture of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone: Mechanisms, Targets, and Experimental Validation
The Pharmacological Architecture of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone: Mechanisms, Targets, and Experimental Validation
Executive Summary
2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4) is a critical benzofuran derivative that serves as both a pharmacological probe and a structural precursor to the widely studied uricosuric agents, benzarone and benzbromarone[1],[2]. By substituting the reactive para-phenolic hydroxyl group of benzarone with a methoxy ether (-OCH₃), this molecule alters its lipophilicity, hydrogen-bonding capacity, and metabolic fate. This technical guide deconstructs its multifaceted mechanism of action—spanning renal urate transporter (URAT1) inhibition, mitochondrial uncoupling, and ion channel modulation—while providing self-validating experimental workflows for rigorous laboratory evaluation.
Primary Mechanism of Action: URAT1 (SLC22A12) Inhibition
The core therapeutic utility of the 2-ethylbenzofuran-3-yl ketone class lies in its ability to modulate renal uric acid excretion. In the human kidney, the reabsorption of filtered uric acid is primarily governed by URAT1 (SLC22A12) , an organic anion exchanger located on the apical membrane of proximal tubule epithelial cells[3].
Like its hydroxylated counterpart benzarone, 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone competitively binds to the hydrophobic pocket of URAT1[2],[4]. The molecule prevents the transporter from exchanging intracellular anions for luminal urate, thereby trapping uric acid in the renal tubular lumen for excretion[5].
Mechanism of URAT1 inhibition by benzofuran derivatives in the proximal tubule.
Secondary Pharmacological Targets & Toxicity Mechanisms
Mitochondrial Uncoupling and Hepatotoxicity
Benzofuran derivatives are notorious for inducing idiosyncratic hepatotoxicity, a trait deeply linked to their structural similarity to the antiarrhythmic drug amiodarone[6],[7]. 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone, owing to its highly lipophilic nature, partitions into the inner mitochondrial membrane. Here, it acts as a protonophore, uncoupling oxidative phosphorylation. This dissipates the mitochondrial membrane potential (ΔΨm), leading to a cessation of ATP synthesis, cytochrome C release, and eventual hepatocyte apoptosis[7].
Mitochondrial uncoupling and ΔΨm depletion induced by lipophilic benzofurans.
BK Channel Activation
Recent electrophysiological studies have demonstrated that uricosuric benzofurans activate large-conductance calcium-activated potassium (BK) channels[8]. By binding to the S6-RCK linker of the channel, these compounds increase the open probability of the channel, resulting in cellular hyperpolarization. This secondary mechanism is actively being investigated for repurposing benzofurans as smooth muscle relaxants in asthma and pulmonary arterial hypertension[8].
Structure-Activity Relationship (SAR) & Quantitative Data
The precise substitution at the para-position of the benzoyl ring dictates the compound's metabolic stability and binding affinity. The methylation of the phenol group (yielding the p-methoxy derivative) protects the molecule from rapid Phase II glucuronidation, albeit slightly altering its URAT1 binding kinetics compared to the free phenol[2].
Table 1: SAR Comparison of Benzofuran Derivatives
| Compound | R-Group (Para) | Halogenation | URAT1 Inhibition | Mitochondrial Toxicity |
| 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone | -OCH₃ | None | Active (Assayed in Oocytes)[4] | Moderate (Lipophilic uncoupler) |
| Benzarone | -OH | None | IC₅₀ = 2.8 μM[2] | High (Uncoupler)[7] |
| Benzbromarone | -OH | 3,5-Dibromo | IC₅₀ < 1 μM[3] | Very High (Uncoupler & CYP2C9 inhibitor)[6] |
Self-Validating Experimental Methodologies
Protocol 1: Xenopus Oocyte [¹⁴C]-Uric Acid Uptake Assay
To isolate the specific interaction between the compound and human URAT1 without interference from other renal transporters, the Xenopus laevis oocyte expression system is the gold standard[2],[4].
Causality & Validation: Xenopus oocytes lack endogenous human urate transporters, providing a "null" background. This ensures that any [¹⁴C]-uric acid uptake is exclusively mediated by the microinjected human URAT1 cRNA. The inclusion of water-injected oocytes serves as a self-validating negative control to establish baseline membrane permeability.
Step-by-Step Workflow:
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cRNA Synthesis: Transcribe human SLC22A12 (URAT1) cDNA in vitro to generate capped cRNA.
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Microinjection: Inject 50 nL of cRNA (1 μg/μL) into defolliculated stage V-VI Xenopus oocytes. Inject control oocytes with 50 nL of RNase-free water.
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Incubation: Incubate oocytes at 18°C for 48–72 hours in Barth's solution to allow robust membrane expression of the URAT1 protein.
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Compound Treatment: Pre-incubate oocytes for 15 minutes in ND96 buffer containing varying concentrations of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (0.1 μM to 100 μM).
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Radioligand Uptake: Add 50 μM [¹⁴C]-uric acid to the bath. Incubate for exactly 60 minutes.
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Termination & Washing: Stop the reaction by washing the oocytes five times in ice-cold, isotope-free ND96 buffer.
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Quantification: Lyse individual oocytes in 10% SDS, add scintillation fluid, and quantify beta emissions using a liquid scintillation counter.
Self-validating workflow for assessing URAT1 inhibition via [14C]-uric acid uptake.
Protocol 2: Seahorse XF Cell Mito Stress Test
To quantify the compound's hepatotoxic uncoupling effect, real-time oxygen consumption rate (OCR) must be measured[7].
Causality & Validation: Traditional viability assays (like MTT) cannot distinguish between direct electron transport chain (ETC) inhibition and protonophoric uncoupling. The sequential addition of oligomycin (blocking ATP synthase) and FCCP (maximizing electron flow) isolates the specific mechanism. If the compound increases the proton leak after oligomycin but before FCCP, it is definitively acting as a mitochondrial uncoupler.
Step-by-Step Workflow:
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Cell Seeding: Seed HepG2 human hepatoma cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.
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Basal Respiration: Wash cells and replace media with unbuffered XF assay media. Measure basal OCR for 15 minutes.
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Compound Injection (Port A): Inject 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (e.g., 10 μM) and measure OCR changes to detect immediate uncoupling.
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Oligomycin Injection (Port B): Inject 1 μM oligomycin to inhibit Complex V. The remaining OCR represents the proton leak.
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FCCP Injection (Port C): Inject 0.5 μM FCCP to collapse the proton gradient and drive maximal respiration.
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Rotenone/Antimycin A Injection (Port D): Inject 0.5 μM of both inhibitors to shut down Complex I and III. The residual OCR represents non-mitochondrial oxygen consumption.
References
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2. 3. 4. 5. 6. 7. 8.
Sources
- 1. 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone | 3343-80-4 [amp.chemicalbook.com]
- 2. Benzarone | 1477-19-6 [chemicalbook.com]
- 3. Benzbromarone - Wikipedia [en.wikipedia.org]
- 4. CAS#:3343-80-4 | 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone | Chemsrc [chemsrc.com]
- 5. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 6. BENZBROMARONE [drugs.ncats.io]
- 7. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Role of Uricosuric Agent Benzbromarone in BK Channel Activation and Reduction of Airway Smooth Muscle Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Degradation Hotspots
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